Oxidation Onset Temperature: ZrSi2 Ceramic vs. TiSi2 and MoSi2 Class Benchmark
High-pressure high-temperature sintered ZrSi2 ceramic exhibits an oxidation onset temperature of 1463 °C [1]. This value positions ZrSi2 as a candidate for applications exceeding the oxidative stability limits of TiSi2, which rapidly oxidizes above 900-1000 °C due to TiO2 formation, and MoSi2, which undergoes catastrophic pest oxidation in the 400-600 °C range [2][3]. The 1463 °C onset temperature is a direct, quantitative metric for material selection in high-temperature oxidative environments.
| Evidence Dimension | Oxidation onset temperature |
|---|---|
| Target Compound Data | 1463 °C |
| Comparator Or Baseline | TiSi2: >900-1000 °C (rapid oxidation); MoSi2: 400-600 °C (pest oxidation regime) |
| Quantified Difference | ZrSi2 oxidation onset exceeds TiSi2 practical limit by >400 °C; avoids MoSi2 low-temperature pest regime entirely |
| Conditions | HPHT-sintered ZrSi2 ceramic; TiSi2 and MoSi2 data from class-level literature |
Why This Matters
This metric provides a quantitative threshold for selecting ZrSi2 over TiSi2 or MoSi2 in applications requiring sustained oxidation resistance above 1000 °C.
- [1] Liu, S., et al. (2025). Study of the Microstructure, Physical and Mechanical Properties of Zirconium Disilicide Ceramics: Synthesis, Experimental Characterization and Theoretical Calculations. Inorganic Chemistry, 64(14), 7110-7118. View Source
- [2] Murarka, S. P. (1983). Silicides for VLSI Applications. Academic Press. (Class-level reference for TiSi2 oxidation behavior). View Source
- [3] Westbrook, J. H., & Wood, D. L. (1963). 'Pest' degradation in beryllides, silicides, and related intermetallic compounds. Journal of Nuclear Materials, 10(3), 201-219. (Class-level reference for MoSi2 pest oxidation). View Source
